

# Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Indazoles

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)-1*h*-indazol-3-amine

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These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of substituted indazoles. This powerful C-N cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of N-arylated and amino-substituted indazoles, which are key scaffolds in many pharmacologically active compounds.

## Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.<sup>[1]</sup> The reaction facilitates the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex.<sup>[1]</sup> For the synthesis of substituted indazole derivatives, this reaction is particularly valuable, enabling the introduction of a wide range of nitrogen-containing functionalities at various positions on the indazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.<sup>[2][3]</sup>

## Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of substituted indazoles is highly dependent on the careful selection of reaction components.

- **Palladium Precursor:** Commonly used palladium sources include  $\text{Pd}_2(\text{dba})_3$  (tris(dibenzylideneacetone)dipalladium(0)) and  $\text{Pd}(\text{OAc})_2$  (palladium(II) acetate).<sup>[4]</sup>
- **Phosphine Ligands:** The choice of ligand is critical and often dictates the success and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred. Common ligands for the amination of indazoles include Xantphos, BINAP, and various biaryl phosphine ligands like RuPhos and BrettPhos.<sup>[2][5]</sup> The selection of the optimal ligand can minimize side reactions and improve yields.<sup>[2]</sup>
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide ( $\text{NaOtBu}$ ), lithium bis(trimethylsilyl)amide ( $\text{LiHMDS}$ ), and cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ).<sup>[4][6]</sup> The choice of base can be substrate-dependent, with weaker bases sometimes being necessary for substrates with sensitive functional groups.<sup>[7]</sup>
- **Solvent:** Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.<sup>[6]</sup>

## Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of Buchwald-Hartwig amination reactions of substituted indazoles with various amines, highlighting the reaction conditions and corresponding yields.

Table 1: N-Arylation of Substituted Bromo-Indazoles

Indazole Substrate	Amine Coupling Partner	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
5-Bromo-1H-indazole	Morpholine	1	RuPhos (1)	LiHMD S (2.4)	THF	65	16	95
6-Bromo-1H-indazole	Aniline	2	BINAP (3)	NaOtBu (1.4)	Toluene	100	24	88
4-Bromo-1H-indazole	N-Methylaniline	1	RuPhos (1)	LiHMD S (2.4)	THF	65	16	92
5-Bromo-1-methyl-1H-indazole	Piperidine	1.5	Xantphos (3)	Cs <sub>2</sub> CO <sub>3</sub> (2)	Dioxane	110	18	78
6-Bromo-1H-indazole	4-Chloroaniline	2	BINAP (3)	NaOtBu (1.4)	Toluene	100	24	85

Table 2: Synthesis of 3-Aminoindazoles from 3-Haloindazoles

Indazole Substrate	Amine Coupling Partner	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
3-Bromo-1H-indazole	Benzylamine	2	Xantphos (4)	Cs <sub>2</sub> CO <sub>3</sub> (2)	Dioxane	120	12	85
3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole	Aniline	1.5	BINAP (3)	K <sub>3</sub> PO <sub>4</sub> (2)	Toluene	100	16	92
3-Bromo-5-nitro-1H-indazole	Cyclohexylamine	2	BrettPhos (4)	NaOtBu (1.5)	Toluene	100	8	75
3-Bromo-1H-indazole	4-Fluoro-2-methoxy-5-nitroaniline	2	Xantphos (4)	Cs <sub>2</sub> CO <sub>3</sub> (2)	Dioxane	120	12	78 <sup>[5]</sup>

Table 3: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-2H-indazoles<sup>[4]</sup>

Substrate	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
N-(2-Bromobenzyl)-N-(4-methylphenyl)hydrazine	Pd(OAc) <sub>2</sub> (5)	dppf (7.5)	NaOtBu (1.4)	Toluene	90	15	85
N-(2-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine	Pd(OAc) <sub>2</sub> (5)	dppf (7.5)	NaOtBu (1.4)	Toluene	90	15	88
N-(2-Bromobenzyl)-N-(4-chlorophenyl)hydrazine	Pd(OAc) <sub>2</sub> (5)	dppf (7.5)	NaOtBu (1.4)	Toluene	90	15	75

## Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of substituted indazoles. Note: These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

### Protocol 1: General Procedure for the N-Arylation of Bromo-Indazoles

This protocol is a general starting point for the coupling of a bromo-indazole with a primary or secondary amine.

Materials:

- Substituted Bromo-Indazole (1.0 equiv)
- Amine (1.2 equiv)
- $\text{Pd}_2(\text{dba})_3$  (2 mol%)
- XPhos (4 mol%)
- Sodium tert-butoxide (1.4 equiv)
- Anhydrous Toluene

Procedure:

- To an oven-dried Schlenk tube, add the substituted bromo-indazole, amine, sodium tert-butoxide,  $\text{Pd}_2(\text{dba})_3$ , and XPhos.
- Evacuate and backfill the tube with argon three times.
- Add anhydrous toluene via syringe.
- Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Protocol 2: Synthesis of 3-Aminoindazoles

This protocol is adapted for the synthesis of 3-aminoindazoles from 3-bromoindazoles.

Materials:

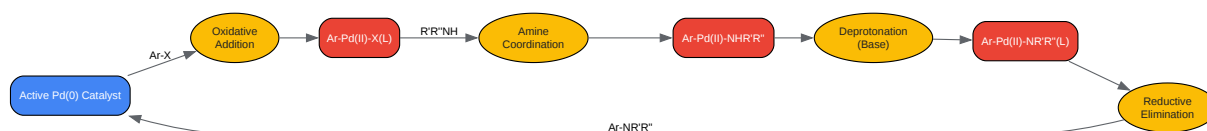
- 3-Bromo-indazole (1.0 equiv)
- Primary or Secondary Amine (1.5 equiv)
- Pd(OAc)<sub>2</sub> (2 mol%)
- Xantphos (4 mol%)
- Cesium Carbonate (2.0 equiv)
- Anhydrous Dioxane

Procedure:

- In a glovebox, charge a microwave vial with 3-bromo-indazole, cesium carbonate, Pd(OAc)<sub>2</sub>, and Xantphos.
- Add the amine and anhydrous dioxane.
- Seal the vial and remove it from the glovebox.
- Heat the reaction mixture in a microwave reactor to 120 °C for the specified time (e.g., 30-60 minutes), or alternatively, heat in a sealed tube in an oil bath.
- After cooling, dilute the reaction mixture with dichloromethane and water.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography.

## Visualizations

### Catalytic Cycle of the Buchwald-Hartwig Amination

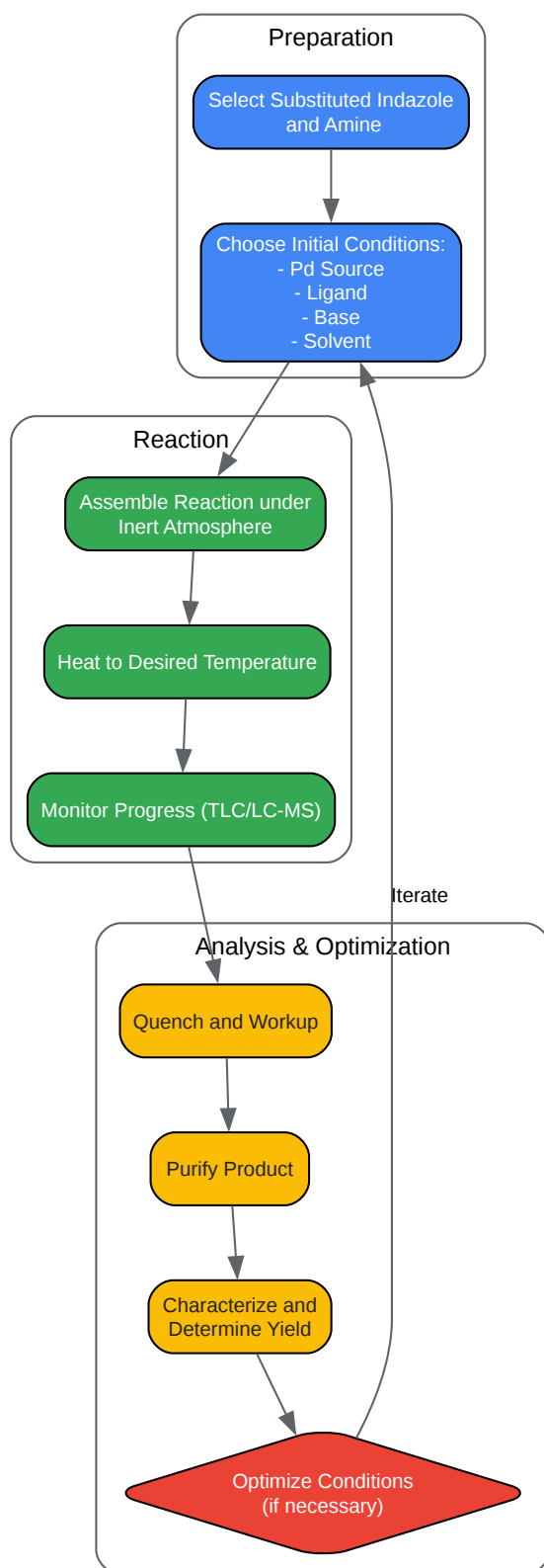


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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

## Experimental Workflow for Protocol Optimization





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Caption: General workflow for optimizing Buchwald-Hartwig amination.

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